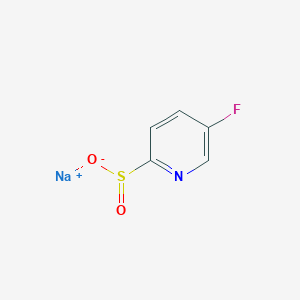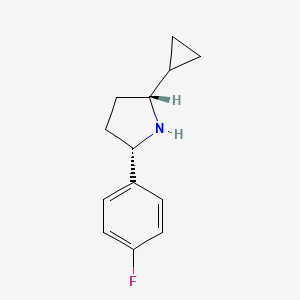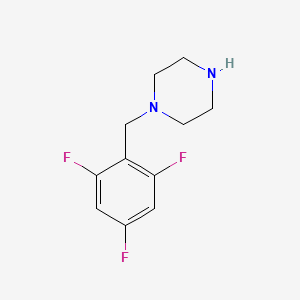
1-(2,4,6-Trifluorobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,6-Trifluorobenzyl)piperazine is a chemical compound with the molecular formula C11H13F3N2. It is a derivative of piperazine, where the benzyl group is substituted with three fluorine atoms at the 2, 4, and 6 positions.
準備方法
The synthesis of 1-(2,4,6-Trifluorobenzyl)piperazine typically involves the reaction of 2,4,6-trifluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
1-(2,4,6-Trifluorobenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or imines
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(2,4,6-Trifluorobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 1-(2,4,6-Trifluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of proteins, modulating their activity .
類似化合物との比較
1-(2,4,6-Trifluorobenzyl)piperazine can be compared with other fluorinated piperazine derivatives, such as:
- 1-(2,4-Difluorobenzyl)piperazine
- 1-(2,6-Difluorobenzyl)piperazine
- 1-(2,4,6-Trimethylbenzyl)piperazine
These compounds share similar structural features but differ in the number and position of fluorine atoms or other substituents. The presence of three fluorine atoms in this compound makes it more electron-withdrawing and potentially more reactive in certain chemical reactions .
特性
分子式 |
C11H13F3N2 |
|---|---|
分子量 |
230.23 g/mol |
IUPAC名 |
1-[(2,4,6-trifluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H13F3N2/c12-8-5-10(13)9(11(14)6-8)7-16-3-1-15-2-4-16/h5-6,15H,1-4,7H2 |
InChIキー |
WMBACWKFRNEOAS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[1-(methylamino)cyclopropyl]acetate](/img/structure/B13630463.png)
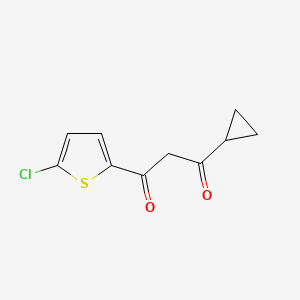
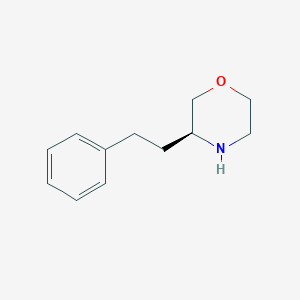
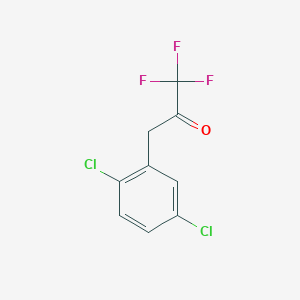
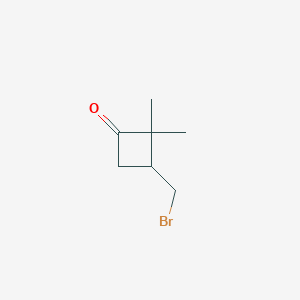
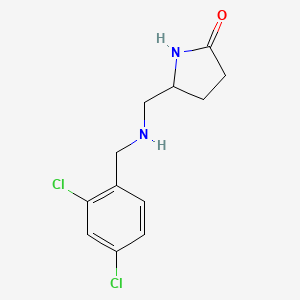

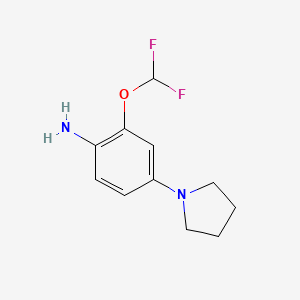
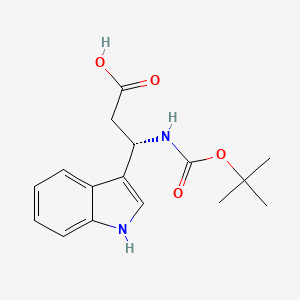
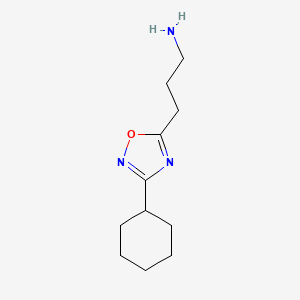
![3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one](/img/structure/B13630524.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13630525.png)
